molecular formula C22H27ClO7 B104225 (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol CAS No. 714269-57-5

(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

Numéro de catalogue: B104225
Numéro CAS: 714269-57-5
Poids moléculaire: 438.9 g/mol
Clé InChI: GKTWLVVOULBRDU-BDHVOXNPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Characteristics and Nomenclature

The compound (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol is a structurally complex molecule with significant stereochemical precision. Its molecular formula is C22H27ClO7 , and it features a β-D-glucopyranose core modified with a 4-chloro-3-(4-ethoxybenzyl)phenyl group and a methoxy substitution at the anomeric position. The absolute configuration at the five stereocenters (2S,3R,4S,5S,6R) is critical for its biological activity.

Key Structural Features:

  • Pyranose ring : A six-membered oxygen-containing ring with hydroxyl groups at positions 3, 4, and 5.
  • 4-Chloro-3-(4-ethoxybenzyl)phenyl substituent : Provides hydrophobicity and target specificity.
  • Methoxy group : At position 2, influencing metabolic stability.

Nomenclature:

  • IUPAC Name : (2S,3R,4S,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol.
  • Synonyms : 1α-Methyl dapagliflozin, Dapagliflozin methoxy pyranose impurity.

Table 1: Molecular Comparison with Dapagliflozin

Property This Compound Dapagliflozin (C21H25ClO6)
Molecular Formula C22H27ClO7 C21H25ClO6
Molecular Weight 438.9 g/mol 408.87 g/mol
Key Modification Methoxy group at C2 Hydroxyl group at C2

Historical Context and Therapeutic Significance

This compound emerged during the optimization of dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor developed by Bristol-Myers Squibb and AstraZeneca. Early synthetic routes involved stereoselective glycosidation of 4-chloro-3-(4-ethoxybenzyl)phenyl lithium with protected glucopyranose derivatives, followed by deprotection. Patents filed between 2008–2014 highlight its role as a key intermediate in dapagliflozin production.

Therapeutic relevance stems from its structural similarity to dapagliflozin, which inhibits renal glucose reabsorption, reducing hyperglycemia in type 2 diabetes. While not pharmacologically active itself, its synthesis paved the way for scalable manufacturing of SGLT2 inhibitors.

Relationship to Dapagliflozin and SGLT2 Inhibition

The compound serves as a methoxylated analog of dapagliflozin, differing by the substitution at the anomeric carbon (methoxy vs. hydroxyl). This modification was explored to fine-tune pharmacokinetic properties, though dapagliflozin’s hydroxyl configuration proved optimal for SGLT2 binding.

Mechanism of SGLT2 Inhibition:

  • Target : Sodium-glucose cotransporter 2 (SGLT2) in renal proximal tubules.
  • Binding : The β-D-glucopyranose moiety mimics glucose, competing for the SGLT2 active site.
  • Effect : Reduces renal glucose reabsorption, promoting urinary excretion.

Table 2: Synthetic Steps for the Compound

Step Reaction Conditions
1 Lithiation of 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene n-BuLi, THF/hexane, −30°C
2 Coupling with protected glucopyranose −30°C to −24°C, toluene
3 Deprotection and methanolysis Methanol, acidic conditions

The compound’s development underscores the importance of stereochemical precision in drug design, as even minor structural changes significantly alter target affinity and metabolic stability. Its synthesis remains a benchmark for manufacturing complex glycosides with therapeutic potential.

Propriétés

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTWLVVOULBRDU-BDHVOXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647404
Record name Methyl 1-C-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714269-57-5
Record name Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714269-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxy dapagliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714269575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-C-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-D-glucopyranoside, methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-(9Cl), 1,4-butynediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methoxy Dapagliflozin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWH63G5PJQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Activité Biologique

The compound (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol (CAS No. 714269-57-5) is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structural features include multiple hydroxyl groups and a chlorinated aromatic ring, which suggest diverse biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

  • Molecular Formula : C22H27ClO7
  • Molecular Weight : 438.90 g/mol
  • IUPAC Name : (2S,3R,4S,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The presence of hydroxyl and methoxy groups enhances its binding affinity to these targets. Additionally, the chlorinated aromatic ring may improve the compound's stability and bioavailability .

1. Antidiabetic Effects

Recent studies indicate that this compound acts as a Sodium Glucose Co-Transporter 2 (SGLT2) inhibitor , which is significant for the management of Type 2 diabetes mellitus (T2DM). By inhibiting SGLT2, it reduces glucose reabsorption in the kidneys, leading to lower blood glucose levels. This mechanism has been validated in several preclinical trials .

2. Antioxidant Activity

The compound exhibits notable antioxidant properties attributed to its hydroxyl groups. These groups can scavenge free radicals and reduce oxidative stress in cells. Research has shown that compounds with similar structures often demonstrate protective effects against oxidative damage in various cell types .

3. Anti-inflammatory Properties

Studies suggest that the compound may possess anti-inflammatory effects by modulating inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : In a preclinical model of T2DM, administration of the compound resulted in a significant reduction in fasting blood glucose levels compared to control groups. The study noted improvements in insulin sensitivity and overall metabolic health.
  • Case Study 2 : An investigation into the antioxidant capacity revealed that treatment with this compound significantly decreased markers of oxidative stress in cultured human endothelial cells exposed to high glucose levels.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMechanism of ActionBiological ActivityReference
Compound ASGLT2 InhibitorAntidiabetic
Compound BAntioxidantReduces oxidative stress
Compound CAnti-inflammatoryModulates cytokine production

Applications De Recherche Scientifique

Pharmaceutical Development

The compound's structural features indicate potential for:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Antidiabetic Properties : The methoxytetrahydropyran structure is reminiscent of compounds that modulate glucose metabolism and insulin sensitivity. Research into related compounds suggests that this molecule could play a role in diabetes management by improving glycemic control.

Biochemical Research

Due to its hydroxymethyl and methoxy groups:

  • Enzyme Inhibition Studies : The compound may serve as a lead for developing enzyme inhibitors that could modulate metabolic pathways. For instance, its interaction with glycosidases or other carbohydrate-active enzymes could be explored.

Synthetic Chemistry

The compound can act as:

  • Intermediate in Synthesis : Its unique functional groups make it a valuable intermediate for synthesizing more complex molecules in organic chemistry.

Case Study 1: Anticancer Activity

A study investigating the effects of similar tetrahydropyran derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This suggests that (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol could be further evaluated for its anticancer properties.

Case Study 2: Antidiabetic Effects

Research on methoxy-substituted pyrans has indicated their potential to enhance insulin sensitivity in vitro. This aligns with the hypothesis that this compound may influence glucose uptake mechanisms in muscle and adipose tissues.

Comparaison Avec Des Composés Similaires

Sotagliflozin: A Clinically Approved Analogue

Sotagliflozin (Inpefa®) shares a nearly identical core structure but differs in substituents:

  • Methylthio group replaces the hydroxymethyl group at position 5.
  • Stereochemistry at position 4 (4R vs. 4S in the target compound) .
Parameter Target Compound Sotagliflozin
Molecular Weight ~450 (estimated) 424.94 g/mol
Substituents (Position 6) Hydroxymethyl Methylthio
Biological Activity Potential SGLT inhibition FDA-approved SGLT1/2 inhibitor for heart failure and diabetes
Structural Similarity High (Tanimoto coefficient >0.85) Reference compound

The methylthio group in Sotagliflozin enhances metabolic stability compared to the hydroxymethyl group, contributing to its oral bioavailability and prolonged half-life .

Tetrahydrofuran-Modified Analogues

A derivative described in introduces a tetrahydrofuran-3-yl)oxy group on the benzyl ring:

  • Molecular weight: 480.94 g/mol (vs. ~450 for the target compound).

Another analogue () with (R)-tetrahydrofuran-3-yl substitution has:

  • Molecular weight: 450.91 g/mol .
  • Stereochemical inversion (R-configuration) may alter target binding affinity compared to the target compound’s S-configuration .

Bromo and Methoxy Substituted Derivatives

  • Bromo analogue (): Replaces chlorine with bromine, increasing molecular weight to 453.32 g/mol . Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce selectivity due to steric hindrance .
  • Methoxy variant (): Substitutes ethoxy with methoxy on the benzyl ring, lowering molecular weight and slightly reducing lipophilicity .

Glycosylated Derivatives ()

A highly complex derivative with multiple hydroxyl groups and glycosylation (molecular weight: 1167.10 g/mol ) demonstrates:

  • Poor oral bioavailability due to excessive polarity.
  • Enhanced specificity for plant-derived enzymatic targets (e.g., antioxidant activity in Foeniculum vulgare) .

Structural and Functional Insights

Impact of Substituents on Pharmacokinetics

  • Hydroxymethyl vs. Methylthio enhances metabolic stability .
  • Chloro vs. Bromo : Chlorine offers a balance between electronegativity and steric bulk, favoring target binding .

Stereochemical Considerations

The 4S configuration in the target compound vs. 4R in Sotagliflozin () highlights the critical role of stereochemistry in SGLT inhibition. Computational studies using SIMCOMP (structural alignment algorithm) suggest that even minor stereochemical changes reduce binding affinity by >50% .

Research Implications

  • The target compound’s hydroxymethyl group positions it as a candidate for further optimization to balance solubility and bioavailability.
  • Structural analysis tools like Tanimoto coefficients and SIMCOMP are critical for identifying functionally relevant analogues .

Méthodes De Préparation

Preparation of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde

The aromatic intermediate 4-chloro-3-(4-ethoxybenzyl)benzaldehyde serves as a critical precursor. A patented route (CN103896752A) outlines the following steps:

  • Chlorination of 2-chloro-5-bromobenzoic acid : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride-DMF generates 5-bromo-2-chlorobenzoyl chloride.

  • Friedel-Crafts acylation : Reaction with phenetole (ethoxybenzene) in the presence of AlCl₃ yields (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone.

  • Reduction to benzyl group : Ketone reduction using Et₃SiH and BF₃·Et₂O produces 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

  • Formylation : Directed ortho-metalation with n-BuLi followed by quenching with DMF introduces the aldehyde group.

Key Data :

StepReagents/ConditionsYield
1SOCl₂, CH₂Cl₂, 25°C, 12h92%
2AlCl₃, CH₂Cl₂, 0°C, 6h85%
3Et₃SiH, BF₃·Et₂O, CH₃CN, 50°C, 8h78%
4n-BuLi, DMF, THF, -78°C, 2h65%

This route achieves an overall yield of 39% for the benzaldehyde intermediate.

Construction of the Tetrahydro-2H-Pyran Core

The pyran ring is synthesized via aldol-lactonization or dienolate ketone addition , as reported in stereoselective methodologies:

  • Aldol-lactonization : A chiral enolate derived from methyl glycolate reacts with an unprotected aldehyde (e.g., glyceraldehyde) to form a β-hydroxy ester, which undergoes acid-catalyzed cyclization to yield the pyranone.

  • Dienolate addition : A dienolate generated from ethyl sorbate adds to a ketone, followed by reduction (NaBH₄/CeCl₃) and cyclization to establish the tetrahydro-2H-pyran scaffold.

Optimization Insight : Using (+)-8-phenylmenthol as a chiral auxiliary in the aldol step improves enantiomeric excess (ee) to >98%.

Coupling of Aromatic and Pyran Moieties

The benzaldehyde intermediate is coupled to the pyran core via organometallic addition :

  • Lithiation : Treatment of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde with n-hexyllithium generates a stabilized aryl lithiate.

  • Nucleophilic addition : The lithiate attacks a glycal-derived epoxide (e.g., tri-O-benzyl-D-glucal epoxide), forming a C–C bond with retention of configuration at the anomeric center.

Critical Conditions :

  • Temperature: -84°C to -74°C to prevent racemization.

  • Solvent: Mixed toluene/THF/hexane system enhances lithiate stability.

Introduction of Hydroxymethyl and Methoxy Groups

Post-coupling functionalization involves:

  • Hydroxymethylation : Oxidation of a primary alcohol (C6) using DMSO/SO₃·pyridine complex followed by NaBH₄ reduction installs the hydroxymethyl group.

  • Methoxy group installation : Methylation of the C2 hydroxyl with methyl triflate and 2,6-lutidine in CH₂Cl₂.

Yield Improvement : Switching from DMSO/SO₃ to TEMPO/PhI(OAc)₂ increases oxidation efficiency (85% vs. 72%).

Stereochemical Control and Final Modifications

Final steps ensure correct stereochemistry:

  • Substrate-directed reduction : Hydrogenation of a C4 ketone using Crabtree’s catalyst [(η⁵-C₅H₅)Ir(PCy₃)(py)]⁺PF₆⁻ achieves >20:1 diastereoselectivity.

  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups, followed by acetonide cleavage with PPTS/MeOH.

Comparative Analysis of Synthetic Routes

ParameterStepwise AssemblyConvergent Synthesis
Total Steps1410
Overall Yield12%18%
StereocontrolModerate (requires chiral auxiliaries)High (substrate-controlled)
ScalabilitySuitable for kilogram-scaleLimited by organometallic steps

The convergent approach offers shorter routes but demands rigorous purification after coupling. The stepwise method, while longer, provides better reproducibility for GMP manufacturing.

Optimization and Scale-Up Considerations

  • Solvent Selection : Replacing THF with 2-MeTHF in lithiation steps improves safety and reduces byproducts.

  • Catalyst Recycling : Immobilized BF₃·SiO₂ in Friedel-Crafts steps reduces waste.

  • Continuous Flow : Aldol-lactonization in a microreactor enhances heat transfer, boosting yield by 15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.